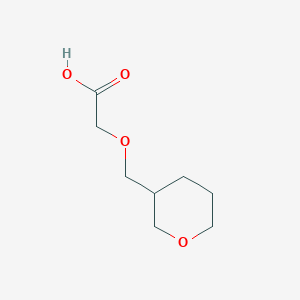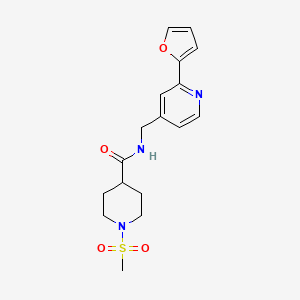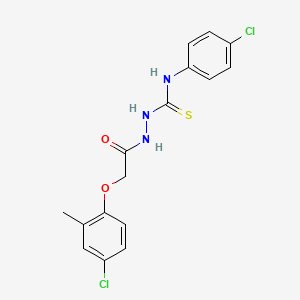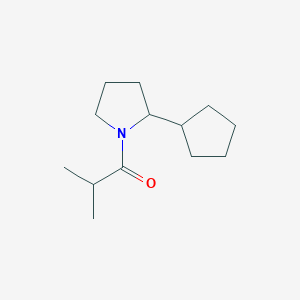
2-(Oxan-3-ylmethoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “2-(Oxan-3-ylmethoxy)acetic acid” is represented by the InChI code:1S/C8H14O4/c9-8(10)6-12-5-7-2-1-3-11-4-7/h7H,1-6H2,(H,9,10) . This indicates that the compound has a molecular weight of 174.2 . Physical And Chemical Properties Analysis
The physical form of “this compound” can vary. It has been described as both a powder and an oil . The compound is stored at room temperature .科学的研究の応用
Stereochemical Synthesis
Research into the stereochemical properties of similar compounds has shown that certain reactions can yield tetrahydrofurans stereospecifically. For instance, substituted 2,8-dioxabicyclo[3.2.1]oct-3-ylmethanols, related in structure to 2-(Oxan-3-ylmethoxy)acetic acid, react with oxalic acid to produce tetrahydrofurans with inversion of configuration at a tertiary carbon. This reaction is considered to proceed through a mechanism involving the carbonyl group generated by hydrolysis of the acetal function, suggesting potential applications in the synthesis of stereochemically complex molecules (Abell, Dimitriadis, & Massy-Westropp, 1984).
Photocatalytic Degradation
The photocatalytic degradation of carboxylic acids on certain surfaces under UV light has been studied, where substances like this compound could potentially play a role. The research demonstrates that under UV light, acids undergo degradation on the Y2O3 surface, an insulator. This process exhibits synergism with semiconductors, indicating potential environmental applications for the degradation of pollutants or as part of synthetic pathways in organic chemistry (Karunakaran, Dhanalakshmi, & Anilkumar, 2009).
Optical Gating of Synthetic Ion Channels
4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, a compound structurally similar to this compound, has been utilized to demonstrate optical gating of nanofluidic devices. The research shows that the inner surface of the channels decorated with photolabile hydrophobic molecules can be altered by irradiation, leading to the generation of hydrophilic groups. This has implications for controlled release and sensing applications, suggesting that derivatives of this compound could find use in the development of advanced materials and nanotechnology (Ali et al., 2012).
Antimicrobial Activity
Research into novel indole-based 1,3,4-oxadiazoles, synthesized from derivatives structurally related to this compound, shows potential antimicrobial activity. These compounds have been tested for their antibacterial and antifungal activities, indicating that the broader family of molecules related to this compound could be a source of new antimicrobial agents (Nagarapu & Pingili, 2014).
作用機序
Biochemical Pathways
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to possess diverse biological activities . They are involved in various biological pathways, including the Wood‒Ljungdahl pathway, which is the only pathway of CO2 fixation coupled to energy storage .
Safety and Hazards
生化学分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of the compound can vary with different dosages, potentially leading to threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
2-(Oxan-3-ylmethoxy)acetic acid is believed to be involved in various metabolic pathways. It is known to interact with certain enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that the compound can interact with certain transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles, potentially due to targeting signals or post-translational modifications .
特性
IUPAC Name |
2-(oxan-3-ylmethoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c9-8(10)6-12-5-7-2-1-3-11-4-7/h7H,1-6H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPQYLPCSCKZRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-isopropylurea](/img/structure/B2816934.png)
![4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile](/img/structure/B2816936.png)
![2-[(3-methoxynaphthalene-2-carbonyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2816937.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2816939.png)
![N-(3-nitrophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2816941.png)

![tert-butyl N-{3-[(6-fluoropyrimidin-4-yl)amino]propyl}carbamate](/img/structure/B2816945.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide](/img/structure/B2816951.png)
![1-(7-Oxa-3-thia-10-azaspiro[5.6]dodecan-10-yl)prop-2-en-1-one](/img/structure/B2816952.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2816953.png)